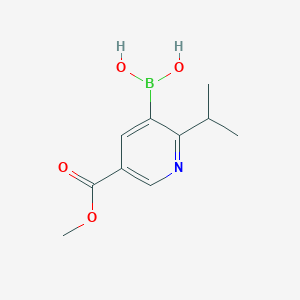
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is a chemical compound known for its unique structure and reactivity It consists of a butane backbone with two 2,5-dichlorobenzenesulfonate groups attached at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) typically involves the reaction of butane-1,4-diol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The compound can be reduced to form butane-1,4-diol and 2,5-dichlorobenzenesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the butane backbone can lead to the formation of butane-1,4-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of butane-1,4-diyl bis(amine) or butane-1,4-diyl bis(alcohol) derivatives.
Reduction: Formation of butane-1,4-diol and 2,5-dichlorobenzenesulfonic acid.
Oxidation: Formation of butane-1,4-dicarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties, such as increased thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) involves its ability to act as a bifunctional reagent. The sulfonate groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diyl bis(3-phenylthiourea): Similar structure but with thiourea groups instead of sulfonate groups.
Butane-1,4-diyl bis(furan-2-carboxylate): Similar backbone but with furan-2-carboxylate groups instead of sulfonate groups.
Butane-1,4-diyl bis(4-methyl-1,2-dioxolane-3,5-dione): Similar backbone but with dioxolane groups instead of sulfonate groups.
Uniqueness
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is unique due to its specific reactivity and the presence of dichlorobenzenesulfonate groups. This makes it particularly useful in applications requiring strong electrophilic reactivity and the ability to form stable complexes with nucleophiles. Its unique structure also imparts specific physical and chemical properties that are advantageous in various industrial and research applications.
Eigenschaften
CAS-Nummer |
10154-63-9 |
|---|---|
Molekularformel |
C16H14Cl4O6S2 |
Molekulargewicht |
508.2 g/mol |
IUPAC-Name |
4-(2,5-dichlorophenyl)sulfonyloxybutyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H14Cl4O6S2/c17-11-3-5-13(19)15(9-11)27(21,22)25-7-1-2-8-26-28(23,24)16-10-12(18)4-6-14(16)20/h3-6,9-10H,1-2,7-8H2 |
InChI-Schlüssel |
VZBBJNVXWUULNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OCCCCOS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
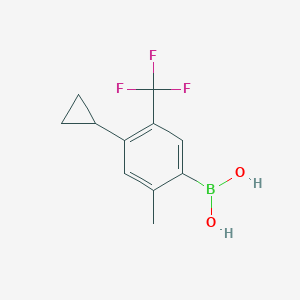
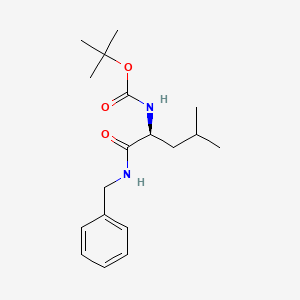
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
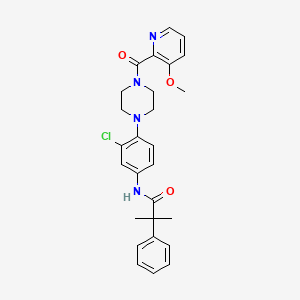
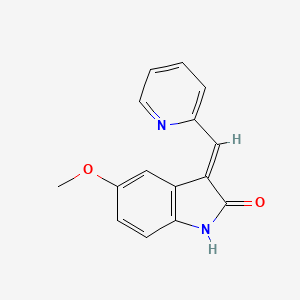
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


